4,4,4-Trifluoro-3-phenylbutan-1-amine
Overview
Description
“4,4,4-Trifluoro-3-phenylbutan-1-amine” is a chemical compound with the CAS number 1369187-82-5 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C10H12F3N . The InChI key is PTNGCGOVTKLNDS-UHFFFAOYSA-N . For a detailed molecular structure, it’s recommended to refer to databases like PubChem or other chemical structure databases.Scientific Research Applications
Coordination Polymers
4,4,4-Trifluoro-3-phenylbutan-1-amine (TFPB) is used in synthesizing coordination polymers with copper(II) and zinc(II). These compounds exhibit interesting structural characteristics due to the coordination of metal centers and exhibit intramolecular hydrogen bonding and π...π interactions, which are crucial for the formation of polymers with specific properties (Perdih, 2016).
Complex Formation Studies
TFPB derivatives have been studied for their ability to form complexes with amines. This includes investigating the structure of complexes with NH⋯N hydrogen bonds, providing insights into the behavior of these compounds in various solvents and concentrations (Castaneda, Denisov, & Schreiber, 2001).
Synthesis of Trifluoromethylated Compounds
Research has shown the utility of TFPB in synthesizing trifluoromethylated compounds, such as oxaphospholanes. These compounds have applications in various chemical processes, offering a pathway to functionalized trifluoromethylamines (Ratner et al., 1997).
Ionic Liquids
TFPB is a key component in the synthesis of fluorine-containing ionic liquids. These ionic liquids have low melting points and viscosities and are useful in various industrial applications due to their unique physicochemical properties (Li et al., 2008).
Reactions with Iodobenzene Diacetate
A novel reaction of TFPB with iodobenzene diacetate, assisted by copper(II) and 2,2′-biimidazole, demonstrates the compound's versatility in chemical synthesis. This process results in the production of 2-acetoxyacetophenone under certain conditions (Zhou, Zeng, & Zou, 2010).
Electrogenerated Base-Promoted Synthesis
TFPB plays a crucial role in the electrochemical synthesis of dihydropyridine-3-carbonitriles nanoparticles. This method highlights the environmentally friendly aspects and atom economy of the synthesis process (Goodarzi & Mirza, 2020).
Properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGCGOVTKLNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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